2'-硫甲基-3-(2-硫甲基苯基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various thiophene derivatives, which are sulfur-containing heterocyclic compounds that have garnered interest due to their diverse applications in material science and pharmaceuticals. These compounds exhibit a wide range of biological activities and are also utilized in electronics such as thin-film transistors and solar cells .

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest in several papers. For instance, one study describes the synthesis of benzo[b]thiophene derivatives through intramolecular cyclization, aromatic nucleophilic substitution reactions, and Heck-type coupling, achieving an overall yield of about 35% in 5 steps . Another paper reports the synthesis of a thiophene derivative via Claisen-Schmidt condensation reaction . Additionally, a complex thiophene derivative was synthesized from di-2-thenoylmethane in a multi-step process . These methods highlight the versatility and complexity of synthesizing thiophene-based compounds.

Molecular Structure Analysis

The molecular structures of thiophene derivatives have been elucidated using various techniques. X-ray diffraction studies have confirmed the structures of several compounds, revealing details such as crystal system, space group, and molecular conformation . For example, one compound crystallizes in the monoclinic space group with specific angstrom measurements and exhibits both inter and intramolecular hydrogen bonds . Another study presents the crystal structure of a stannoxane derivative of 3-(2-thiophenyl)-2-propenoic acid, showing interesting intra- and inter-molecular interactions .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. Cycloaddition reactions have been used to produce benzo[c]thiophene derivatives . Electropolymerization of a thiophene monomer has been employed to create a novel low band gap polymer, indicating the potential for these compounds in electronic applications . The reactivity of thiophene derivatives towards different reagents and conditions demonstrates their chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of sulfur atoms and the heterocyclic ring system contribute to their unique properties. For example, the nonlinearity in third harmonic generation observed in one study indicates potential applications in nonlinear optics . The low band gap polymer derived from a thiophene monomer suggests its use in conductive materials . The antibacterial activity of some thiophene derivatives also points to their significance in pharmaceutical research .

科学研究应用

晶体结构和生物活性

噻吩是2'-硫甲基-3-(2-硫甲基苯基)丙酮中的核心组分,在杂环化合物的化学世界中扮演着重要角色。取代噻吩已经展示出广泛的生物活性,如抗菌、抗真菌、抗氧化、抗病毒、抗焦虑、抗原虫、杀虫、抗增殖和除草性能。它们还在材料科学中应用广泛,用于薄膜晶体管、有机场效应晶体管、有机发光晶体管、化学传感器和太阳能电池(Nagaraju et al., 2018)。

有机合成和化学应用

硫羟肟酸的合成

通过对丙酮苯丙酮中α-C-H到羰基的无金属硝化反应,成功合成了硫羟肟酸。这种合成涉及基于自由基的级联事件,展示了丙酮苯丙酮在复杂有机合成中的化学多样性和实用性(Dighe等,2016)。

烯丙基取代产生2-(硫甲基)苯并呋喃

通过2-亚甲基-2,3-二氢苯并呋喃-3-醇和硫醇衍生物之间的反应,可以高效合成2-硫甲基苯并呋喃衍生物。这个过程涉及酸催化或自由基促进的烯丙基取代,为合成这些衍生物提供了一种新颖和便捷的途径(Gabriele et al., 2010)。

光电子学和材料工程应用

液晶的光排列

丙酮苯丙酮的衍生物已被用于促进商业液晶体系的优秀光排列。研究强调了光排列受排列材料结构的影响,特别是氟取代基的数量和排列方式以及末端噻吩基团的位置。这展示了这些化合物在液晶显示器中的潜在应用(Hegde et al., 2013)。

多取代苯并噻吩的合成

钆碘化钐的促进允许合成多取代苯并噻吩和含硫多环芳烃化合物。这种合成方法对于创造具有液晶和光致变色特性等独特性能的材料至关重要(Yang et al., 2002)。

安全和危害

The safety data sheet for a related compound, propiophenone, indicates that it is a combustible liquid that causes serious eye irritation . It’s recommended to avoid heat, sparks, open flames, and hot surfaces, and to wear protective gloves, clothing, and eye/face protection . It’s possible that 2’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone has similar hazards, but specific information is not available in the search results.

属性

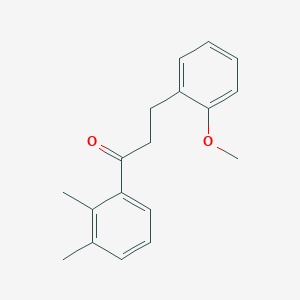

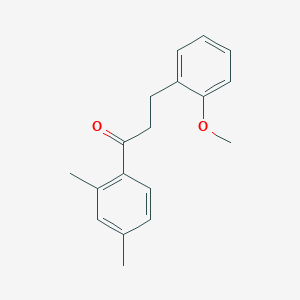

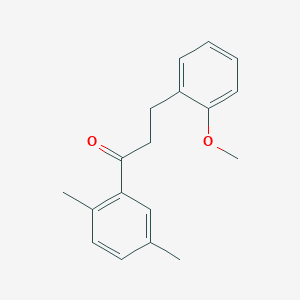

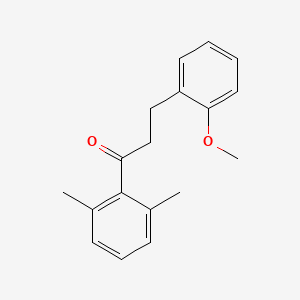

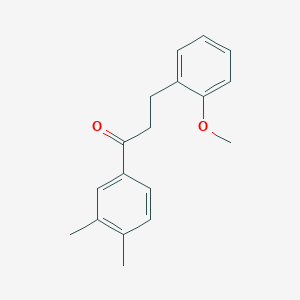

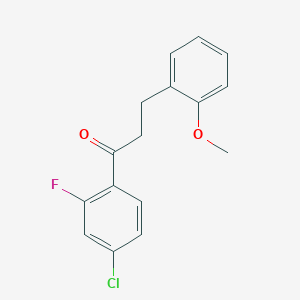

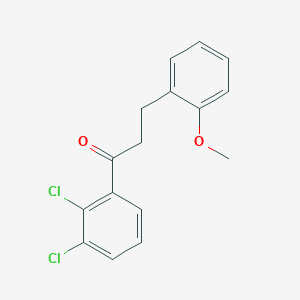

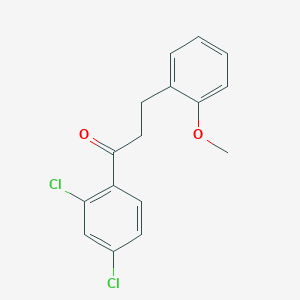

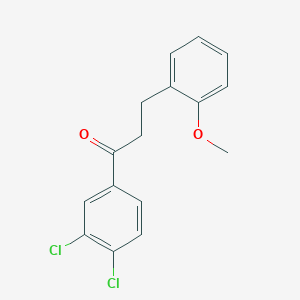

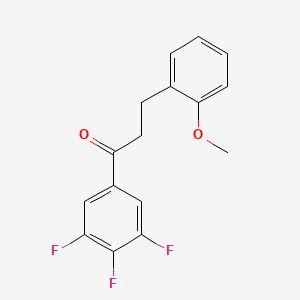

IUPAC Name |

1,3-bis(2-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS2/c1-19-16-9-5-3-7-13(16)11-12-15(18)14-8-4-6-10-17(14)20-2/h3-10H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHFJUJINAHTJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644317 |

Source

|

| Record name | 1,3-Bis[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone | |

CAS RN |

898754-48-8 |

Source

|

| Record name | 1-Propanone, 1,3-bis[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。